N-(2-acetylphenyl)benzenesulfonamide

Description

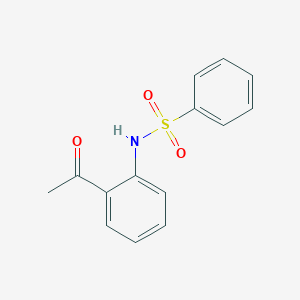

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDUKXZPNKUGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392858 | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129271-99-4 | |

| Record name | N-(2-Acetylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129271-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-acetylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of N-(2-acetylphenyl)benzenesulfonamide, a key intermediate in various chemical and pharmaceutical research areas. The core of this guide focuses on the N-sulfonylation of 2'-aminoacetophenone with benzenesulfonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of N-arylsulfonamides.

Introduction

N-arylsulfonamides represent a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The specific target of this guide, N-(2-acetylphenyl)benzenesulfonamide, incorporates both a sulfonamide linkage and an acetylphenyl group, making it a versatile precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[3]

The synthesis of N-arylsulfonamides is a cornerstone reaction in organic synthesis.[1] The most direct and common approach involves the reaction of an amine with a sulfonyl chloride.[4] This guide will focus on this classical yet highly efficient method, explaining the causality behind each experimental choice to ensure reproducibility and high yield.

Retrosynthetic Analysis & Synthesis Strategy

A retrosynthetic analysis of the target molecule, N-(2-acetylphenyl)benzenesulfonamide, logically disconnects the sulfur-nitrogen bond. This disconnection points to two readily available starting materials: 2'-aminoacetophenone and benzenesulfonyl chloride.

Figure 1: Retrosynthetic Disconnection

Caption: Retrosynthetic analysis of N-(2-acetylphenyl)benzenesulfonamide.

The forward synthesis, therefore, involves an N-sulfonylation reaction. This is a nucleophilic substitution reaction where the primary amine of 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[5] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Core Synthesis Pathway: N-Sulfonylation of 2'-Aminoacetophenone

Reaction Principle & Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the amino group in 2'-aminoacetophenone on the electron-deficient sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The in-situ generated HCl is neutralized by a base, typically a tertiary amine like pyridine or triethylamine.[6] This is analogous to the well-known Hinsberg reaction for distinguishing amines.[5]

The use of a base is critical for two reasons:

-

Acid Scavenging: It prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Reaction Promotion: By neutralizing the HCl byproduct, it drives the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N-arylsulfonamides.[7]

Materials:

-

2'-Aminoacetophenone

-

Benzenesulfonyl Chloride[8]

-

Pyridine (anhydrous)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per gram of amine). Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: While stirring vigorously, slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water (approximately 100-200 mL). This will cause the product to precipitate out of the solution. Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual pyridine and pyridine hydrochloride.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield N-(2-acetylphenyl)benzenesulfonamide as a solid.[9]

Workflow Visualization

Caption: Experimental workflow for the synthesis of N-(2-acetylphenyl)benzenesulfonamide.

Characterization and Data

The identity and purity of the synthesized N-(2-acetylphenyl)benzenesulfonamide can be confirmed through various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The molecular structure has been confirmed by single-crystal X-ray diffraction in the literature, showing a significant dihedral angle between the two aromatic rings.[3]

Table 1: Summary of Reagents and Expected Outcome

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| 2'-Aminoacetophenone | 135.16 | 1.0 | N/A |

| Benzenesulfonyl Chloride | 176.62 | 1.1 | N/A |

| N-(2-acetylphenyl)benzenesulfonamide | 275.32 | 1.0 | 80-90% |

Safety Considerations & Troubleshooting

-

Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All operations involving pyridine should be conducted in a well-ventilated fume hood.

-

Troubleshooting:

-

Low Yield: This can result from incomplete reaction or loss of product during workup. Ensure the use of anhydrous pyridine and monitor the reaction to completion via TLC. During precipitation, ensure a sufficient volume of ice water is used.

-

Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization or purify the crude material using column chromatography.

-

Conclusion

The N-sulfonylation of 2'-aminoacetophenone with benzenesulfonyl chloride in the presence of pyridine is a highly effective and reliable method for the synthesis of N-(2-acetylphenyl)benzenesulfonamide. This guide provides a detailed protocol, mechanistic insights, and practical considerations to enable researchers to successfully perform this synthesis. The versatility of the sulfonamide functional group ensures that the product of this synthesis will continue to be a valuable building block in the development of novel chemical entities.

References

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Available at: [Link]

- Sulfonamide purification process. (1957). Google Patents.

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). ResearchGate. Available at: [Link]

-

Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

N-(2-Acetylphenyl)benzenesulfonamide. (2009). ResearchGate. Available at: [Link]

-

N-Arylation of Sulfonamides on Solid Supports. (2000). American Chemical Society. Available at: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]

-

Benzenesulfonyl chloride. (n.d.). Wikipedia. Available at: [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (2008). ResearchGate. Available at: [Link]

-

Recent developments in the synthesis of N-aryl sulfonamides. (2021). Taylor & Francis Online. Available at: [Link]

-

Hinsberg reaction. (n.d.). Wikipedia. Available at: [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-acetylphenyl)benzenesulfonamide

Introduction: Unveiling N-(2-acetylphenyl)benzenesulfonamide

N-(2-acetylphenyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide moiety linked to an acetyl-substituted phenyl ring. This molecular architecture positions it as a subject of interest in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The presence of the acetylphenyl group introduces additional functionalities that can be exploited for further chemical modifications and to modulate the compound's biological activity and material properties.

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of N-(2-acetylphenyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's core attributes. The methodologies and data presented herein are collated from peer-reviewed scientific literature to ensure accuracy and reliability.

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in N-(2-acetylphenyl)benzenesulfonamide has been elucidated through single-crystal X-ray diffraction.[2] This analysis provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern its macroscopic properties.

The crystal structure reveals that the phenyl ring of the benzenesulfonamide group and the acetylphenyl ring are not coplanar, exhibiting a significant dihedral angle of 81.5(1)°.[2] A key feature of the molecular structure is the formation of an intramolecular hydrogen bond between the sulfonamide nitrogen (N-H) and the oxygen atom of the acetyl group (C=O). This interaction contributes to the overall stability of the observed conformation in the solid state.[2]

In the crystal lattice, molecules of N-(2-acetylphenyl)benzenesulfonamide are interconnected through a network of weak intermolecular forces, including C-H···O and C-H···π interactions.[2] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal, influencing properties such as melting point and solubility.

Crystallographic Data

| Parameter | Value[2] |

| Molecular Formula | C₁₄H₁₃NO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9910 |

| b (Å) | 8.6861 |

| c (Å) | 10.0702 |

| α (°) | 88.016 |

| β (°) | 68.674 |

| γ (°) | 83.425 |

| Volume (ų) | 646.79 |

| Z | 2 |

Synthesis of N-(2-acetylphenyl)benzenesulfonamide

The synthesis of N-(2-acetylphenyl)benzenesulfonamide is typically achieved through the reaction of 2-aminoacetophenone with benzenesulfonyl chloride in the presence of a base. This reaction, a classic example of a nucleophilic acyl substitution, is a robust and high-yielding method for the formation of the sulfonamide bond.

Experimental Protocol: Synthesis

The following protocol is adapted from the procedure described by Saravanan et al. (2009).[2]

Materials:

-

1-(2-aminophenyl)ethanone (2-aminoacetophenone)

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM), dry

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice

-

Chloroform (for recrystallization)

Procedure:

-

To a stirred solution of 1-(2-aminophenyl)ethanone (3.0 g, 22.19 mmol) in dry dichloromethane (50 ml) at room temperature, slowly add pyridine (1.75 g, 22.12 mmol).

-

After stirring for 10 minutes, add benzenesulfonyl chloride (4.71 g, 26.61 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 15 hours.

-

Upon completion of the reaction, pour the mixture over crushed ice containing concentrated HCl (10 ml).

-

Perform a standard aqueous work-up.

-

Recrystallize the crude product from chloroform to yield pure N-(2-acetylphenyl)benzenesulfonamide.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to N-(2-acetylphenyl)benzenesulfonamide: Structural Analogs and Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)benzenesulfonamide, a versatile scaffold in medicinal chemistry. We will delve into its structural analogs and derivatives, exploring synthetic strategies, structure-activity relationships (SAR), and diverse biological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols to accelerate innovation.

Introduction: The Significance of the N-(2-acetylphenyl)benzenesulfonamide Scaffold

The N-(2-acetylphenyl)benzenesulfonamide core structure represents a privileged scaffold in drug discovery, integrating key pharmacophoric features that enable interaction with a wide array of biological targets. The benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1][2] The ortho-acetylphenyl group provides a versatile handle for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. A key structural feature of this scaffold is the potential for an intramolecular hydrogen bond between the sulfonamide N-H and the acetyl carbonyl oxygen, which can restrict the conformation of the molecule, potentially increasing its lipophilicity, membrane permeability, and ultimately, its pharmacological activity.[3][4]

Benzenesulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6] This inherent polypharmacology, combined with synthetic tractability, makes the N-(2-acetylphenyl)benzenesulfonamide framework a highly attractive starting point for the development of novel therapeutic agents.

Strategic Approaches to Analog Design and Synthesis

The chemical versatility of the N-(2-acetylphenyl)benzenesulfonamide scaffold allows for modifications at three primary sites: the acetylphenyl ring, the benzenesulfonamide ring, and the sulfonamide nitrogen.

Modification of the Acetylphenyl Ring

The acetylphenyl ring offers multiple positions for substitution, enabling the modulation of steric and electronic properties to enhance target engagement and selectivity. A common strategy involves the introduction of substituents at the para-position relative to the acetyl group.

A notable example is the synthesis of (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, which have been investigated for their anticholinesterase and antioxidant activities.[3][4] The synthetic approach leverages a Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.

Step 1: N-Sulfonylation of 2-amino-5-bromoacetophenone

-

Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).

-

Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).

-

Stir the mixture under reflux for 2 hours.

-

Quench the reaction by pouring it into ice-cold water.

-

Filter the resulting precipitate and recrystallize from acetonitrile to yield N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Refluxing provides the necessary activation energy for the sulfonylation of the weakly nucleophilic aniline.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a solution of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (1 equivalent) in a suitable solvent (e.g., toluene), add the desired vinylboronic acid (e.g., 4-methoxyphenylvinylboronic acid or 4-trifluoromethylphenylvinylboronic acid) (1.2 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Connect a balloon filled with nitrogen gas to the top of the condenser and stir the reaction mixture at 70 °C for 3 hours.

-

Quench the reaction with ice-cold water.

-

Filter the precipitate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 2:1 toluene-ethyl acetate (v/v) mixture as the eluent to obtain the final styryl derivatives.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid. The use of an inert atmosphere (nitrogen) prevents the oxidation of the palladium catalyst.

Diagram: Synthetic Pathway to Styryl Derivatives

Caption: Synthetic route to styryl-substituted analogs.

Modification of the Benzenesulfonamide Ring

Substituents on the benzenesulfonamide ring can significantly influence the electronic properties of the sulfonamide group, thereby affecting its binding affinity to target proteins. Electron-donating or electron-withdrawing groups can be introduced to modulate the pKa of the sulfonamide and its hydrogen bonding capabilities.

-

Dissolve 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.

-

Add a catalyst, such as pyridine (if not used as the solvent), in a catalytic amount (e.g., 2 mol%).

-

Add the desired substituted benzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture for several hours (e.g., 5 hours) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the obtained solid thoroughly with water and air dry to afford the pure product.

Causality: The use of a base like pyridine is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent depends on the solubility of the reactants.

Diagram: General Synthesis of Benzenesulfonamide Derivatives

Caption: General synthetic scheme for diverse benzenesulfonamide analogs.

Modification of the Sulfonamide Nitrogen

Alkylation or arylation of the sulfonamide nitrogen can be employed to explore new interaction points within a target's binding site and to modify the compound's physicochemical properties.

-

To a solution of the N-(2-acetylphenyl)benzenesulfonamide (1 equivalent) in a suitable solvent (e.g., THF), add a base such as potassium carbonate (K₂CO₃).

-

Add the desired alkylating agent (e.g., benzyl bromide) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The base is required to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily reacts with the alkylating agent in an Sₙ2 reaction.

Structure-Activity Relationships (SAR) and Biological Applications

The systematic structural modification of the N-(2-acetylphenyl)benzenesulfonamide scaffold has led to the discovery of compounds with a wide range of biological activities.

| Compound Class | Biological Target/Activity | Key SAR Insights | Reference |

| Benzenesulfonamide derivatives | Carbonic Anhydrase (CA) Inhibition | The primary benzenesulfonamide group is crucial for binding to the catalytic Zn²⁺ ion in the active site. Modifications of the "tail" region can confer isoform selectivity.[2] | [1][2] |

| (E)-N-(2-acetyl-4-(styryl)phenyl) benzenesulfonamide derivatives | Anticholinesterase and Antioxidant | The presence of a sulfonamide moiety improved activity against acetylcholinesterase compared to the parent 2-amino-5-bromoacetophenone.[3] | [3][4] |

| Fluorinated benzenesulfonamides | Inhibition of Amyloid-β Aggregation | The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group is necessary for activity. | [7] |

| Pyrazoline benzenesulfonamide derivatives | Anticancer | The electronic nature and position of substituents on the aromatic rings critically influence efficacy and selectivity. | [8] |

Conclusion and Future Directions

The N-(2-acetylphenyl)benzenesulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the rich SAR data available provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of multi-target ligands, leveraging the inherent polypharmacology of the sulfonamide moiety to address complex diseases such as cancer and neurodegenerative disorders. The application of modern synthetic methodologies, including solid-phase synthesis and flow chemistry, will undoubtedly accelerate the exploration of the chemical space around this versatile core structure.[9]

References

-

Title: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

-

Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]

-

Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: PubMed Central - NIH URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: PubMed URL: [Link]

-

Title: Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]

-

Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: The Synthesis of Functionalised Sulfonamides Source: CORE URL: [Link]

-

Title: (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: ResearchGate URL: [Link]

-

Title: Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration Source: The Royal Society of Chemistry URL: [Link]

-

Title: Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling Source: PMC - NIH URL: [Link]

-

Title: (PDF) N-(2-Acetylphenyl)benzenesulfonamide Source: ResearchGate URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC - NIH URL: [Link]

-

Title: N-(2-Acetylphenyl) benzene sulfonamide Source: IndiaMART URL: [Link]

-

Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: MDPI URL: [Link]

-

Title: Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid Source: PMC - NIH URL: [Link]

-

Title: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide | C10H14N2O3S | CID - PubChem Source: PubChem URL: [Link]

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

-

Title: Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Source: DergiPark URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Sulfonamide Revolution: A Technical Chronicle of Drug Discovery from Dyes to Diuretics and Beyond

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The trajectory of benzenesulfonamide compounds from their origins as unassuming intermediates in the vibrant dye industry to their celebrated status as a pillar of modern pharmacotherapy is a compelling narrative of scientific serendipity, astute observation, and relentless chemical innovation. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of this pivotal class of molecules. It is designed to offer researchers, scientists, and drug development professionals a deep, mechanistic, and practical understanding of the benzenesulfonamide legacy, from the foundational antibacterial agents to their diverse therapeutic descendants.

From Chromophores to Chemotherapy: The Genesis of Prontosil

The story begins not in a pharmacy, but in the heart of the German chemical industry in the early 20th century. Benzenesulfonamide and its derivatives were initially synthesized for their utility in creating azo dyes, prized for their brilliant and lasting colors. For decades, their profound biological potential lay dormant.

The paradigm shifted in the early 1930s within the laboratories of IG Farben, where the German physician and researcher Gerhard Domagk was leading a systematic investigation into the antibacterial properties of newly synthesized dyes. This research was predicated on the hypothesis that dyes, due to their ability to selectively stain and bind to bacterial cells, might also be capable of inhibiting their growth. In 1932, this methodical screening led to a monumental breakthrough with a red azo dye named Prontosil.[1][2] Domagk's meticulous in vivo experiments demonstrated that Prontosil could protect mice from lethal doses of streptococcal bacteria.[3][4] This discovery was nothing short of revolutionary, offering the first effective systemic treatment for bacterial infections.[1] For this seminal work, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

The Unveiling of the Active Moiety: Sulfanilamide

A crucial advancement came in 1935 from the Pasteur Institute in Paris. A team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti demonstrated that Prontosil was, in fact, a prodrug.[6] Their research revealed that the complex dye molecule was metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6] This discovery was transformative, as sulfanilamide itself had been synthesized in 1908 by Paul Gelmo and was not under patent. This opened the floodgates for the development of a plethora of "sulfa drugs," marking the true beginning of the antibacterial chemotherapy era.

Mechanism of Action: A Triumph of Antimetabolite Theory

The elucidation of the sulfonamides' mechanism of action is a classic example of rational biochemical inquiry. In 1940, Donald Woods and Paul Fildes proposed that sulfanilamide functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Sulfanilamide, due to its structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), effectively blocks the folic acid synthesis pathway, leading to a bacteriostatic effect.[5]

Figure 1: Competitive inhibition of bacterial dihydropteroate synthetase by sulfanilamide.

The Serendipitous Expansion of the Benzenesulfonamide Platform

The remarkable success of antibacterial sulfonamides spurred further investigation into the therapeutic potential of the benzenesulfonamide scaffold, leading to unforeseen and groundbreaking discoveries in other areas of medicine.

The Advent of Diuretics: From Side Effect to Mainstay Therapy

During clinical investigations of sulfanilamide, researchers observed that the drug induced metabolic acidosis and increased the excretion of sodium and bicarbonate, a consequence of carbonic anhydrase inhibition. This serendipitous finding prompted a dedicated search for sulfonamide derivatives with enhanced diuretic properties. This research culminated in the development of chlorothiazide in the 1950s, with its introduction to the market in 1958.[7][8] Chlorothiazide and the subsequent thiazide diuretics revolutionized the management of hypertension and edema.[9][10]

Thiazide diuretics exert their effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, thereby preventing the reabsorption of sodium and chloride ions and leading to increased water excretion.[11]

Figure 2: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

A New Frontier in Diabetes Management: The Sulfonylureas

The discovery of sulfonylureas as oral hypoglycemic agents also arose from an unexpected clinical observation. In 1942, Marcel Janbon and his colleagues noted that some sulfonamides being tested as antibacterial agents caused patients to experience hypoglycemia.[12] This led to the systematic investigation and development of the sulfonylurea class of drugs. Tolbutamide, a first-generation sulfonylurea, was discovered in 1956 and introduced for the treatment of type 2 diabetes.[13][14]

Sulfonylureas function by stimulating the release of insulin from the pancreatic β-cells. They achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin exocytosis.

Pivotal Experimental Protocols

The advancement of benzenesulfonamide therapeutics was driven by robust and reproducible experimental methodologies.

In Vivo Efficacy Testing of Prontosil (Domagk's Method)

Objective: To determine the in vivo antibacterial efficacy of a test compound against a lethal bacterial infection in a murine model.

Methodology:

-

Animal Model: A cohort of mice is infected with a lethal dose of a virulent strain of Streptococcus pyogenes.[3][4]

-

Control Group: A subset of the infected mice is left untreated to serve as a control group.[3][15]

-

Treatment Group: The remaining infected mice are treated with the test compound (Prontosil) administered orally via a stomach tube.[4]

-

Observation: The survival of the mice in both the treatment and control groups is monitored over a period of several days.[4][15]

-

Endpoint: Efficacy is determined by a significant increase in the survival rate of the treated mice compared to the control group, where 100% mortality is expected.[3][4]

Synthesis of Key Benzenesulfonamide Compounds

Synthesis of Sulfanilamide:

A common laboratory synthesis of sulfanilamide begins with the acetylation of aniline to protect the amino group. The resulting acetanilide is then chlorosulfonated using chlorosulfonic acid. The subsequent reaction with ammonia yields 4-acetamidobenzenesulfonamide. Finally, acid-catalyzed hydrolysis removes the acetyl protecting group to give sulfanilamide.[16]

Synthesis of Chlorothiazide:

The synthesis of chlorothiazide typically starts with the chlorosulfonylation of 3-chloroaniline. The resulting disulfonyl chloride is then reacted with ammonia to form the disulfonamide. Cyclization with formic acid yields chlorothiazide.[7][17]

Synthesis of Tolbutamide:

Tolbutamide is synthesized through the reaction of p-toluenesulfonamide with n-butyl isocyanate.[13][18]

Quantitative Data and Historical Timeline

| Compound Class | Key Compound | Year of Discovery/Introduction | Primary Mechanism of Action | Key Therapeutic Applications |

| Antibacterial Sulfonamides | Prontosil/Sulfanilamide | 1932 (Prontosil) / 1935 (Sulfanilamide) | Inhibition of dihydropteroate synthetase | Systemic bacterial infections |

| Thiazide Diuretics | Chlorothiazide | 1957 (discovered), 1958 (marketed) | Inhibition of Na+/Cl- cotransporter | Hypertension, Edema |

| Sulfonylureas | Tolbutamide | 1956 | Closure of ATP-sensitive K+ channels | Type 2 Diabetes Mellitus |

Conclusion: An Enduring Legacy in Drug Discovery

The history of benzenesulfonamide compounds is a powerful illustration of the synergy between organic chemistry, pharmacology, and clinical observation. From the initial life-saving discovery of Prontosil to the development of essential treatments for chronic conditions like hypertension and diabetes, the benzenesulfonamide scaffold has proven to be an exceptionally fruitful platform for drug innovation. The foundational principles of competitive inhibition and the exploitation of serendipitous clinical findings that emerged from the study of these compounds continue to resonate in modern drug discovery and development. The ongoing exploration of benzenesulfonamide derivatives for novel therapeutic applications, including anticancer and antiviral agents, ensures that the legacy of this remarkable class of molecules will continue to evolve and impact human health for years to come.

References

-

Tolbutamide - Wikipedia. [Link]

-

James Sprague - National Inventors Hall of Fame®. [Link]

-

History of current non-insulin medications for diabetes mellitus - PMC - NIH. [Link]

-

Loop Diuretics: An Overview of Its History and Evolution - JAPI. [Link]

-

Thiazide - Wikipedia. [Link]

-

Loop Diuretics: An Overview of Its History and Evolution - PubMed. [Link]

-

Tolbutamide | Oral Hypoglycemic, Sulfonylurea, Diabetes Treatment - Britannica. [Link]

-

The invention of diuretics - History of Nephrology. [Link]

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. [Link]

-

A Brief History of the Development of Diabetes Medications. [Link]

-

Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare. [Link]

-

The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, Their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. - Youth Medical Journal. [Link]

-

Sulphonylurea derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Oral Hypogylcaemic Drugs - Pharmacy 180. [Link]

-

Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy - Research Open. [Link]

-

Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - NIH. [Link]

-

Prontosil – Knowledge and References - Taylor & Francis. [Link]

-

Gerhard Domagk - Wikipedia. [Link]

-

Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed. [Link]

-

SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY - YouTube. [Link]

-

Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - NIH. [Link]

-

Video: Antihypertensive Drugs: Thiazide-Class Diuretics - JoVE. [Link]

-

Thiazide and Loop Diuretics - PMC - PubMed Central - NIH. [Link]

-

The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC - NIH. [Link]

-

A meta-analysis of the hypoglycaemic risk in randomized controlled trials with sulphonylureas in patients with type 2 diabetes - PubMed. [Link]

-

Colorful History of a Miracle Drug (Sulfanilamide) - Sermo. [Link]

-

Redefining diuretics use in hypertension: why select a thiazide-like diuretic? - PMC. [Link]

-

Sulfa Drugs: the Rise and Fall of Sulfanilamide - YouTube. [Link]

-

Thiazide and loop diuretics - PubMed. [Link]

-

Dr. Gerhard Domagk and prontosil: Dyeing beats dying - Hektoen International. [Link]

-

First-line thiazide diuretics show reduced cardiovascular events, comparable mortality vs. other antihypertensive drugs | Content Curation & Alerts in Medicine - LinksMedicus. [Link]

-

Risk of hypoglycaemia in users of sulphonylureas compared with metformin in relation to renal function and sulphonylurea metabolite group: population based cohort study - NIH. [Link]

-

Prontosil - Wikipedia. [Link]

Sources

- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 4. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sermo.com [sermo.com]

- 6. researchgate.net [researchgate.net]

- 7. invent.org [invent.org]

- 8. Thiazide - Wikipedia [en.wikipedia.org]

- 9. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 10. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]

- 11. Rates of hypoglycemia in users of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Tolbutamide - Wikipedia [en.wikipedia.org]

- 14. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 17. researchopenworld.com [researchopenworld.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

"N-(2-acetylphenyl)benzenesulfonamide" literature review and background

An In-depth Technical Guide to N-(2-acetylphenyl)benzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)benzenesulfonamide, a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents[1][2]. This document delves into the synthesis, chemical properties, structural features, and the burgeoning biological significance of N-(2-acetylphenyl)benzenesulfonamide, offering valuable insights for researchers and professionals in drug development and organic chemistry.

Core Chemical Identity

N-(2-acetylphenyl)benzenesulfonamide is an organic compound characterized by a benzenesulfonamide group attached to an acetyl-substituted phenyl ring. This specific arrangement of functional groups makes it a valuable scaffold for chemical elaboration.

| Property | Value | Source |

| CAS Number | 129271-99-4 | [3] |

| Molecular Formula | C₁₄H₁₃NO₃S | [3][4] |

| Molecular Weight | 275.3 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

Synthesis and Chemical Elaboration

The synthesis of N-(2-acetylphenyl)benzenesulfonamide and its analogs typically involves the reaction of an appropriate aminoacetophenone with a sulfonyl chloride. This nucleophilic substitution reaction is a fundamental method for forming the sulfonamide linkage.

General Synthesis Protocol

A common and effective method for synthesizing N-arylsulfonamides is the reaction of an aniline derivative with a benzenesulfonyl chloride in the presence of a base. The base, often pyridine, acts as both a solvent and a scavenger for the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(2-acetylphenyl)benzenesulfonamide Analog

This protocol is adapted from the synthesis of a structurally similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide[5][6].

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 equivalent) in pyridine (approx. 4-5 mL per gram of amine) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: To this solution, gradually add benzenesulfonyl chloride (1.1-1.2 equivalents). An exothermic reaction may be observed.

-

Reaction: Stir the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Filtration & Washing: Filter the precipitate under reduced pressure, washing thoroughly with water to remove pyridine hydrochloride and any remaining pyridine.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as acetonitrile or ethanol, to afford the purified N-(2-acetylphenyl)benzenesulfonamide[5].

Causality in Experimental Design:

-

Pyridine: Serves a dual purpose. As a solvent, it readily dissolves the reactants. As a base, it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Reflux: The elevated temperature increases the reaction rate between the moderately nucleophilic amine and the sulfonyl chloride.

-

Ice-Water Quench: The product is typically a solid that is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the pyridine solution, providing an effective method for initial isolation.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-(2-acetylphenyl)benzenesulfonamide.

Structural Analysis and Molecular Conformation

The three-dimensional structure of N-(2-acetylphenyl)benzenesulfonamide has been elucidated by single-crystal X-ray diffraction[4]. The analysis reveals key conformational features that influence its chemical behavior and potential biological interactions.

-

Dihedral Angle: The phenyl ring of the acetophenone moiety and the benzene ring of the sulfonamide group are not coplanar. They are twisted with respect to each other, forming a significant dihedral angle of 81.5(1)°[4]. This non-planar conformation is a common feature in related sulfonamide structures.

-

Intramolecular Hydrogen Bonding: The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond between the sulfonamide proton (N-H) and the oxygen atom of the acetyl group[4]. This interaction creates a pseudo-six-membered ring, which imparts a degree of rigidity to the molecule's conformation.

-

Crystal Packing: In the solid state, the molecules are linked by weak intermolecular C—H⋯O and C—H⋯π interactions, which contribute to the overall stability of the crystal lattice[4].

Biological Activities and Potential Applications

While N-(2-acetylphenyl)benzenesulfonamide itself is primarily a synthetic intermediate, the broader class of sulfonamides exhibits an extensive range of pharmacological activities[1][7]. Its derivatives are actively being investigated for various therapeutic applications.

Antibacterial Activity

The original and most well-known application of sulfonamides is as antibacterial agents[2][8]. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[2].

-

Mechanism of Action: Bacteria synthesize folic acid, an essential nutrient, from a precursor molecule called para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. Humans are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme[2]. This selective inhibition makes sulfonamides effective bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the cells directly[2].

Caption: Mechanism of sulfonamide antibacterial action via folic acid synthesis inhibition.

Emerging Therapeutic Areas

The N-(2-acetylphenyl)benzenesulfonamide scaffold is being utilized to develop compounds with novel biological activities.

-

Anticholinesterase Activity: Derivatives of N-(2-acetylphenyl)benzenesulfonamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6]. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. The acetyl group on the phenyl ring serves as a convenient chemical handle for synthetic modification to enhance these biological properties.

-

Anti-inflammatory and Anticancer Potential: The sulfonamide moiety is present in several clinically used anti-inflammatory drugs (e.g., cyclooxygenase inhibitors) and anticancer agents (e.g., carbonic anhydrase inhibitors)[5]. Research into benzenesulfonamide derivatives continues to explore their potential in these areas[9][10].

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The evaluation of N-(2-acetylphenyl)benzenesulfonamide derivatives as enzyme inhibitors is a critical step in drug discovery. The following workflow outlines a typical in vitro assay for cholinesterase inhibition.

Caption: Workflow for an in vitro cholinesterase (e.g., AChE) inhibition assay.

Conclusion

N-(2-acetylphenyl)benzenesulfonamide is more than a simple chemical compound; it is a gateway to a diverse range of complex molecules with significant therapeutic potential. Its straightforward synthesis, well-defined structure, and the inherent biological relevance of the sulfonamide group make it an important building block for medicinal chemists. Future research leveraging this scaffold is poised to contribute to the development of novel treatments for infectious diseases, neurodegenerative disorders, and cancer.

References

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Available at: [Link]

-

N-(2-Acetylphenyl) benzene sulfonamide. ExportersIndia. Available at: [Link]

-

(PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). ResearchGate. Available at: [Link]

-

Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]

-

(PDF) N-(2-Acetylphenyl)benzenesulfonamide. (2009). ResearchGate. Available at: [Link]

-

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. PubChem. Available at: [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Pharmaceutica. Available at: [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]

-

Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. (2012). PubMed. Available at: [Link]

-

Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2022). Molecules. Available at: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]

-

Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds. (2022). MDPI. Available at: [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. (2021). RSC Advances. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014). MDPI. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. Available at: [Link]

-

Sulfonamide (medicine). Wikipedia. Available at: [Link]

-

Antibiotic Medications » Sulfonamides "Sulfas" » NCLEX Tips. (2024). YouTube. Available at: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. N-(2-Acetylphenyl) benzene sulfonamide Supplier in Mumbai, N-(2-Acetylphenyl) benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Sulfonamides [pharmacology2000.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on "N-(2-acetylphenyl)benzenesulfonamide"

Beginning Data Collection

I've started gathering data on the theoretical studies of N-(2-acetylphenyl)benzenesulfonamide. My initial focus is on its synthesis and spectroscopic characterization, specifically FT-IR and NMR data. Google searches are underway, and I am sifting through the literature.

Initiating Search Refinement

Now I'm delving deeper, refining my Google searches to capture a wider range of theoretical studies on N-(2-acetylphenyl)benzenesulfonamide, including X-ray crystallography and computational methods like DFT, molecular docking, and Hirshfeld surface analysis. I'm carefully analyzing results for key findings and experimental details to inform the guide's structure.

Defining Scope & Structure

I'm now zeroing in on defining the guide's structure. I'll cover the synthesis and characterization, then delve into conformational and electronic properties through DFT and explore intermolecular interactions via Hirshfeld surface analysis. Following this, I'll investigate its potential as a drug candidate using molecular docking. Each section will build logically on the last. I'm prioritizing the integration of technical details, in-text citations, and generating a comprehensive "References" section with clickable URLs.

Refining Data Gathering

I'm now expanding my data collection to include a broader scope of theoretical studies on N-(2-acetylphenyl)benzenesulfonamide. I will focus on synthesis, spectroscopy, X-ray crystallography, and computational methods such as DFT, molecular docking, and Hirshfeld surface analysis. I'm focusing on key findings, experimental details, and biological activity to build the technical guide. I have a clear structure in mind: introduction, synthesis, characterization, then conformational analysis, intermolecular interactions, and drug candidate potential.

Analyzing Synthetic Routes

I'm currently focusing on the synthesis and characterization of N-(2-acetylphenyl)benzenesulfonamide. The goal is to deeply explore the synthetic routes involved, and understand the characterization techniques used. I need to comprehensively understand how the molecule is made, and its structure is confirmed using methods like NMR, FT-IR, Mass Spec, and X-ray Crystallography.

Exploring Computational Methods

I'm now delving into the theoretical studies of N-(2-acetylphenyl)benzenesulfonamide. The synthesis and characterization are my primary focus, but I'm moving toward the molecule's structural analysis, both experimentally and theoretically. I'm leveraging computational methods, especially DFT, and focusing on intermolecular interactions through Hirshfeld surface analysis. This should provide insights into its electronic properties and potential drug applications.

Reviewing Relevant Literature

I'm now diving into the literature to gather detailed information. Result [2] gives the crystal structure of my molecule, including dihedral angles and intermolecular interactions. Papers [1] and [3] provide valuable insights into its derivatives, outlining synthesis, characterization, and molecular docking studies. These will act as a roadmap for my analysis. Result [8] has provided crucial starting material synthesis details.

Summarizing Literature Findings

I'm synthesizing the literature and distilling the information. I've focused on N-(2-acetylphenyl)benzenesulfonamide synthesis, characterization, and intermolecular interactions, finding core data. Papers on derivatives have offered a roadmap, including DFT calculations, Hirshfeld surface analyses, and docking studies against biological targets. The next step is to synthesize this information into a cohesive guide.

Outlining The Technical Guide

I'm now outlining a detailed technical guide. The introduction will cover the molecule's core structure and medicinal importance. The synthesis section will briefly detail a typical method, referencing sources. I'll outline the experimental characterization, using result [2] as the primary source for single-crystal X-ray diffraction, discussing dihedral angles and crucial intramolecular hydrogen bonds. I will provide a strong foundation for the analysis.

Elaborating Theoretical Framework

I'm now focusing on the theoretical studies of the molecule. I'm building on the experimental X-ray data from result [2] and computational methods. I plan to use Density Functional Theory (DFT) to optimize the molecule's geometry, which includes a comparison of bond lengths and angles to validate the computational method. Additionally, I will use DFT to analyze vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential to give a well-rounded theoretical understanding of the molecule. I'm focusing on incorporating findings from relevant literature to ensure methodological soundness and theoretical interpretation.

Formulating The Technical Guide

I'm now integrating the theoretical and experimental aspects into a comprehensive technical guide. I will structure it around the synthesis and characterization, then delve into the computational modeling using DFT, covering geometry optimization, vibrational analysis, and MEP maps. This will be followed by Hirshfeld surface analysis to fully characterize intermolecular interactions, and finishing with a discussion of potential applications in drug discovery. Results [2], [1], and [8] are providing core data for this.

Refining Computational Details

I'm now diving deeper into the computational specifics. I will focus on optimizing the molecule's geometry using DFT (B3LYP with a 6-31G(d,p) basis set) and comparing the computed bond lengths and angles to experimental X-ray data for validation, and use relevant literature for data support. I will include a detailed table to visualize this comparison. My plan also includes calculating vibrational frequencies to compare to FT-IR spectra. I plan to detail HOMO-LUMO analysis and create Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.

Synthesizing Methodological Details

I'm now integrating information from various sources to solidify the methods section of the guide. Result [8] gave synthesis information, and my plan is to include typical characterization techniques, such as NMR and FT-IR, to detail structural elucidation. I'm focusing on creating an accessible yet thorough overview.

Refining Technical Guide Structure

I'm now implementing the technical guide's structure, focusing on a clear, logical flow. I will introduce the molecule, then discuss synthesis and experimental characterization using results [2], [1], and [8]. The synthesis of the core molecule will come first, followed by structural elucidation using NMR, FT-IR, and X-ray diffraction data. Next, I will delve into computational modeling using DFT, discussing geometry optimization, vibrational analysis, and MEP maps. This will be followed by Hirshfeld surface analysis and finally, molecular docking studies as illustrated by papers [1, 3, 7] and [11].

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development Using "N-(2-acetylphenyl)benzenesulfonamide"

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of N-(2-acetylphenyl)benzenesulfonamide

N-(2-acetylphenyl)benzenesulfonamide is a synthetic compound characterized by a benzenesulfonamide core structure. While specific biological targets for this particular molecule are not extensively documented, the broader class of benzenesulfonamide derivatives has garnered significant attention in drug discovery for its diverse pharmacological activities.[1][2][3][4][5] The sulfonamide moiety is a well-established zinc-binding group, a key feature for interaction with various metalloenzymes.[6][7] Notably, this structural motif is present in inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), two crucial families of enzymes that regulate protein acetylation and play pivotal roles in gene expression, cell cycle control, and metabolism.[6][8][9][10][11]

Given the structural precedent, a logical and scientifically robust starting point for characterizing the cellular activity of N-(2-acetylphenyl)benzenesulfonamide is to investigate its potential as a modulator of HDAC or sirtuin activity. This application note provides a comprehensive guide for researchers to develop and validate a primary cell-based assay to screen for such activity, followed by strategies for secondary assays to elucidate the specific mechanism of action. The protocols detailed herein are designed to be self-validating and grounded in established principles of assay development for high-throughput screening (HTS).[12][13][14][15][16]

Part 1: Primary Cell-Based Assay - Global Histone Acetylation

The initial step is to determine if N-(2-acetylphenyl)benzenesulfonamide affects the overall acetylation state of cellular proteins, primarily histones. An increase in global histone acetylation is a hallmark of HDAC or sirtuin inhibition.

Principle of the Assay

This assay quantifies the level of acetylated histones in cultured cells following treatment with the test compound. It is a high-content or plate-based assay that utilizes a specific antibody to detect acetylated lysine residues on histones. The signal is then measured using a fluorescent or luminescent readout.

Experimental Workflow for Global Histone Acetylation Assay

Caption: Workflow for the global histone acetylation assay.

Detailed Protocol: Global Histone Acetylation Assay

Materials and Reagents:

-

Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cell lines are suitable choices.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plates: 96-well or 384-well clear-bottom, black-walled microplates.

-

Test Compound: N-(2-acetylphenyl)benzenesulfonamide, dissolved in DMSO to create a 10 mM stock solution.

-

Positive Control: Vorinostat (SAHA) or Trichostatin A (TSA) - known pan-HDAC inhibitors.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

-

Primary Antibody: Rabbit anti-acetyl-lysine antibody.

-

Secondary Antibody: HRP-conjugated or Alexa Fluor 488-conjugated anti-rabbit IgG.

-

Detection Reagent: Chemiluminescent HRP substrate or reading fluorescence at appropriate wavelengths.

-

Wash Buffer: PBST.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 10,000 cells/well (96-well plate) or 2,500 cells/well (384-well plate).

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of N-(2-acetylphenyl)benzenesulfonamide in culture medium. A typical starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Vorinostat).

-

Carefully remove the old medium from the cells and add the compound dilutions.

-

Incubate for 18-24 hours.

-

-

Cell Staining:

-

Aspirate the treatment medium and wash the cells once with PBS.

-

Fix the cells by adding 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-acetyl-lysine antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

-

Wash three times with PBST.

-

-

Signal Detection and Data Acquisition:

-

For chemiluminescent detection, add the HRP substrate and immediately read the luminescence on a plate reader.

-

For fluorescent detection, add PBS to the wells and read the fluorescence on a plate reader or high-content imager.

-

Data Analysis and Assay Validation

Quantitative Data Summary:

| Parameter | Description | Acceptance Criteria |

| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative (vehicle) control. | > 3 |

| Z'-factor | A measure of the statistical effect size and assay quality.[15] | > 0.5 |

| IC50/EC50 | The concentration of the compound that produces a 50% response. | N/A |

Calculations:

-

Z'-factor: 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

-

Dose-Response Curves: Plot the normalized response against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 (if activation) or IC50 (if inhibition).

Part 2: Deconvolution and Mechanism of Action

A positive result in the primary assay (i.e., an increase in histone acetylation) indicates that N-(2-acetylphenyl)benzenesulfonamide is an inhibitor of either HDACs or Class III HDACs (sirtuins). The next step is to distinguish between these two enzyme families.

Distinguishing Between HDAC and Sirtuin Inhibition

Sirtuins are unique in that their deacetylase activity is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+).[8][11][17] Therefore, a secondary assay can be designed to assess the NAD+ dependency of the observed effect.

Proposed Signaling Pathway for Deconvolution

Caption: Differentiating HDAC vs. Sirtuin inhibition.

Protocol: NAD+ Co-treatment Assay

Principle: If N-(2-acetylphenyl)benzenesulfonamide is a sirtuin inhibitor, its effect on histone acetylation might be modulated by the cellular concentration of NAD+. This can be tested by co-treating cells with the compound and an NAD+ precursor like nicotinamide mononucleotide (NMN).

Procedure:

-

Follow the same cell seeding and compound preparation steps as in the primary assay.

-

Prepare treatment groups:

-

Vehicle control

-

N-(2-acetylphenyl)benzenesulfonamide (at its EC50 concentration)

-

NMN (e.g., 500 µM)

-

N-(2-acetylphenyl)benzenesulfonamide + NMN

-

-

Treat the cells and incubate for 18-24 hours.

-

Perform the global histone acetylation staining and detection as described previously.

Expected Outcomes and Interpretation:

-

If the compound is a Sirtuin inhibitor: The increase in acetylation caused by the compound may be partially rescued (reduced) by the addition of NMN, which boosts intracellular NAD+ levels and can overcome competitive inhibition.

-

If the compound is an HDAC inhibitor: The addition of NMN should have no significant effect on the compound-induced acetylation, as HDACs are not NAD+-dependent.

Part 3: Final Considerations and Future Directions

These cell-based assays provide a robust framework for the initial characterization of N-(2-acetylphenyl)benzenesulfonamide. A confirmed "hit" from this workflow should be further validated using biochemical assays with recombinant HDAC and sirtuin enzymes to confirm direct inhibition and determine selectivity across different isoforms.[9][18] Furthermore, downstream functional assays, such as cell cycle analysis or apoptosis assays, can provide insights into the phenotypic consequences of target engagement.[19]

The development of therapeutically relevant cell-based assays is a cornerstone of modern drug discovery, providing a biologically relevant context for evaluating compound activity.[19][20] This guide offers a scientifically grounded approach to begin elucidating the mechanism of action for novel compounds like N-(2-acetylphenyl)benzenesulfonamide.

References

-

Assay Guidance Manual. (2019). National Center for Biotechnology Information. [Link]

-

Janzen, W. P. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

-

Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University Drug Discovery. [Link]

-

Ghosh, A., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 5(9), e12785. [Link]

-

Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

-

Mphahamele, B. B., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1834. [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]

-

Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube. [Link]

-

Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11266-11283. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Saravanan, R. R., et al. (2009). N-(2-Acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2241. [Link]

-

Mphahamele, B. B., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. [Link]

-

Al-Mamun, M. R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(11), 3505. [Link]

-

Chen, Y., et al. (2016). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. MedChemComm, 7(4), 676-681. [Link]

-

Zheng, W. (2012). Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction. Medicinal Research Reviews, 32(6), 1103-1134. [Link]

-

Grozinger, C. M., et al. (2001). Identification of a Class of Small Molecule Inhibitors of the Sirtuin Family of NAD-dependent Deacetylases by Phenotypic Screen. Journal of Biological Chemistry, 276(42), 38837-38843. [Link]

-

Kim, H. J., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 265, 116057. [Link]

-

Al-Janabi, H. H. H., & Al-Masoudi, W. A. M. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(2), 44-50. [Link]

-

Parenti, M. D., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(17), 3949. [Link]

-

Christodoulou, M. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13324-13341. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

-

Carafa, V., et al. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. Current Pharmaceutical Design, 18(1), 62-73. [Link]

-

Villalba, J. M., et al. (2012). Sirtuin activators and inhibitors. Biofactors, 38(5), 349-359. [Link]

-

Fang, Y. (2006). Label-free cell-based assays with optical biosensors in drug discovery. Assay and Drug Development Technologies, 4(5), 583-595. [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

-

Fang, Y. (2006). Label-Free Cell-Based Assays with Optical Biosensors in Drug Discovery. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 8. Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]